Product packaging for Maltosan(Cat. No.:CAS No. 6983-27-3)

Maltosan

Cat. No.: B1253635
CAS No.: 6983-27-3
M. Wt: 324.28 g/mol
InChI Key: LTYZUJSCZCPGHH-QUYVBRFLSA-N
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Description

Contextualization within Polysaccharide and Oligosaccharide Chemistry

In the realm of carbohydrate chemistry, compounds are broadly categorized into monosaccharides, oligosaccharides, and polysaccharides based on the number of their constituent sugar units. Maltosan is classified as a disaccharide, meaning it is composed of two monosaccharide units. Current time information in Bangalore, IN.cymitquimica.com Unlike common disaccharides such as maltose (B56501), which features a direct glycosidic linkage between two glucose units, this compound incorporates an intramolecular 1,6-anhydro bridge within one of its glucose residues. Current time information in Bangalore, IN.cymitquimica.comsmolecule.com This anhydro linkage results in a bicyclic structure, distinguishing it from the open-chain or simple cyclic forms characteristic of many other oligosaccharides. Current time information in Bangalore, IN.cymitquimica.comsmolecule.com While polysaccharides like cellulose (B213188) and starch are high molecular weight polymers of glucose, and oligosaccharides typically consist of a few monosaccharide units linked linearly or with limited branching, this compound's unique anhydro structure positions it as a specialized derivative rather than a conventional member of these series. Current time information in Bangalore, IN.cymitquimica.comwikipedia.org

Historical Context of this compound Identification and Initial Investigations

The compound this compound, under its chemical description as anhydro maltose, has been recognized in scientific literature, particularly in the context of carbohydrate thermal degradation. It is notably found among the pyrolysis products of cellulose, indicating its formation under high-temperature conditions. cymitquimica.com The formal entry for this compound (PubChem CID 12878874) was established on February 8, 2007. Current time information in Bangalore, IN. However, research into its core structural component, 1,6-anhydro-β-D-maltose, dates back further. For instance, studies concerning the synthesis of 1,6-anhydro-β-D-glucopyranose (levoglucosan), a related anhydro sugar formed from carbohydrate pyrolysis, have been documented since at least the early 1970s. rsc.orghmdb.caacs.org More directly, the enzymatic synthesis of 1,6-anhydro-β-D-glucopyranose and D-glucosyl oligosaccharides from maltose by a fungal glucosyltransferase was reported in 1978, suggesting that 1,6-anhydro-β-D-maltose, or this compound, has been a subject of investigation for several decades prior to its formal database listing. capes.gov.brscilit.com

Definitional Framework and Structural Relationships within the Maltodextrin (B1146171) Family

Definitional Framework: this compound is precisely defined by its chemical structure: 1,6-Anhydro-4-O-α-D-glucopyranosyl-β-D-glucopyranose. Current time information in Bangalore, IN.cymitquimica.com Its molecular formula is C12H20O10, and its molecular weight is 324.28 g/mol . Current time information in Bangalore, IN.cymitquimica.com This indicates that this compound is a disaccharide that has undergone an intramolecular dehydration, leading to the formation of a 1,6-anhydro bridge. Current time information in Bangalore, IN.cymitquimica.comsmolecule.com

Structural Relationships within the Maltodextrin Family: To understand this compound's relationship with the maltodextrin family, it is crucial to differentiate their core structures:

Maltose: Maltose is a disaccharide composed of two D-glucose units linked by an α(1→4) glycosidic bond. It is a fundamental building block of starch and a key component in the production of maltodextrins. cymitquimica.comwikipedia.orgcymitquimica.combyjus.com Its molecular formula is C12H22O11. wikipedia.orgcymitquimica.combyjus.com

Maltodextrins: Maltodextrins are a heterogeneous mixture of glucose polymers produced by the partial hydrolysis of starch. They typically consist of chains varying in length from three to seventeen glucose units, primarily linked by α(1→4) glycosidic bonds, and sometimes featuring α(1→6) branching points. wikipedia.orgcore.ac.uk Their properties, such as sweetness and viscosity, are influenced by their dextrose equivalent (DE) value, which reflects the extent of starch hydrolysis. wikipedia.orgcore.ac.uk

This compound (1,6-Anhydro-β-D-maltose): While this compound is derived from maltose, its structure is fundamentally different from the linear or branched chains that characterize typical maltodextrins. This compound contains a 1,6-anhydro bridge, which creates a rigid bicyclic system within one of its glucose units. Current time information in Bangalore, IN.cymitquimica.comsmolecule.com This anhydro linkage is a result of an intramolecular dehydration, often occurring during thermal processes like pyrolysis, rather than the enzymatic or acid hydrolysis of starch that yields maltodextrins. cymitquimica.comrsc.org Therefore, despite its relationship to maltose, this compound is not categorized as a conventional maltodextrin due to its distinct anhydro-disaccharide structure and origin.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H20O10 Current time information in Bangalore, IN.cymitquimica.com
Molecular Weight324.28 g/mol Current time information in Bangalore, IN.cymitquimica.com
PubChem CID12878874 Current time information in Bangalore, IN.
CAS Number6983-27-3 Current time information in Bangalore, IN.lookchem.com
IUPAC Name(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Current time information in Bangalore, IN.
Synonyms1,6-Anhydro-4-O-α-D-glucopyranosyl-β-D-glucopyranose, 1,6-Anhydro-β-D-maltose Current time information in Bangalore, IN.cymitquimica.com
Melting Point145-150 °C (decomp) lookchem.com
Boiling Point640.3±55.0 °C (Predicted) lookchem.com
Density1.74±0.1 g/cm3 (Predicted) lookchem.com
LogP-4.35160 lookchem.com
PSA158.30000 lookchem.com

Table 2: Comparison of this compound, Maltose, and Maltodextrin

FeatureThis compound (1,6-Anhydro-β-D-maltose)MaltoseMaltodextrin
Chemical Class Anhydro-disaccharideDisaccharideOligosaccharide/Polysaccharide mixture
Molecular Formula C12H20O10C12H22O11(C6H10O5)n (variable n)
Key Structural Feature 1,6-Anhydro bridge within one glucose unit; α-glycosidic linkageα(1→4) glycosidic bond between two glucose unitsPrimarily α(1→4) glycosidic bonds; some α(1→6) branching
Origin/Formation Pyrolysis product of cellulose/carbohydrates; enzymatic synthesisEnzymatic hydrolysis of starchPartial enzymatic/acid hydrolysis of starch
PubChem CID 1287887469-79-49050-36-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O10 B1253635 Maltosan CAS No. 6983-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZUJSCZCPGHH-QUYVBRFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Production of Maltosan

Enzymatic Hydrolysis Pathways for Maltosan Generation

Enzymatic hydrolysis is a common and efficient method for producing this compound and other malto-oligosaccharides (MOS) from starch smolecule.comsemanticscholar.org. This process involves the controlled breakdown of starch, a complex polysaccharide, into shorter saccharide chains using specific amylolytic enzymes smolecule.comlsbu.ac.uk.

Role of Specific Amylases (e.g., Alpha-Amylase, Glucoamylase) in Starch Conversion

Alpha-amylase (EC 3.2.1.1) and glucoamylase (EC 3.2.1.3) are key enzymes in the enzymatic hydrolysis of starch for this compound generation smolecule.comsci-hub.se. Alpha-amylase is an endo-acting enzyme that randomly cleaves α-1,4 glycosidic bonds within the starch molecule, producing a mixture of malto-oligosaccharides such as maltose (B56501) (G2), maltotriose (B133400) (G3), maltotetraose (B33255) (G4), and larger oligosaccharides lsbu.ac.uksci-hub.seresearchgate.nettaylorandfrancis.comscielo.bruniversite-paris-saclay.frlibretexts.orgscielo.org.mx. For instance, α-amylase from Corallococcus sp. EGB has shown broad substrate specificity towards various raw starches and can produce malto-oligosaccharides, including G2, G3, and G4, with a high hydrolysis degree sci-hub.se. Similarly, a malto-oligosaccharide-forming α-amylase from Cystobacter sp. strain CF23 was identified to hydrolyze gelatinized starch into G2, G3, and G4, with more than 80% purity, and raw wheat starch into G2 and G3 with over 95% purity mdpi.com.

Glucoamylase, an exo-type enzyme, hydrolyzes both α-1,4 and α-1,6 glycosidic linkages from the non-reducing end of glucose units in the starch molecule, primarily yielding glucose taylorandfrancis.complos.org. However, some glucoamylases can also hydrolyze malto-oligosaccharides plos.orgnih.govscielo.br. For example, the C-terminal maltase-glucoamylase (ctMGAM) can rapidly hydrolyze longer maltooligosaccharides like maltotetraose and maltopentaose (B1148383) to glucose and efficiently convert larger maltodextrins produced during alpha-amylase digestion nih.gov. The combined action of alpha-amylase for liquefaction and glucoamylase for saccharification is a common two-stage process in industrial starch conversion lsbu.ac.ukplos.orgscielo.org.co.

Process Optimization for Enhanced this compound Yields via Biocatalysis

Optimizing reaction parameters is crucial for enhancing this compound and malto-oligosaccharide yields via biocatalysis. Factors such as enzyme concentration, substrate concentration, temperature, pH, and reaction time significantly influence the hydrolysis efficiency and product profile scielo.org.mxutm.myresearchgate.netmdpi.com.

For instance, studies on maltogenic amylase from Bacillus lehensis G1 (MAG1) for malto-oligosaccharide production from soluble starch demonstrated that optimization of MAG1 loading, soluble starch loading, temperature, time, and pH resulted in a significant increase in MOS yield utm.my. The optimal conditions for α-amylase from Bacillus licheniformis for starch hydrolysis in sugarcane juice were determined to be an enzyme concentration of 817 ppm and a reaction time of 17 minutes at 90 °C, leading to a maltose concentration of 0.380 g/L and a hydrolysis percentage of 73.09% scielo.org.mx.

The immobilization of enzymes, such as α-amylase from Bacillus subtilis KCC103 in calcium alginate beads, can enhance operational stability and allow for repeated use, making the process more economical for industrial application researchgate.net.

Table 1: Examples of Optimized Conditions for Enzymatic Starch Hydrolysis to Malto-oligosaccharides

Enzyme Source / TypeSubstrateOptimal Temperature (°C)Optimal pHKey ProductsYield / HydrolysisReference
Corallococcus sp. EGB α-amylaseWheat/Corn Raw Starch455.0–9.0G2, G3, G4, Dextrin90% hydrolysis (70% MOS) sci-hub.se
Cystobacter sp. strain CF23 α-amylaseGelatinized Starch607.0G2, G3, G4>80% purity mdpi.com
Cystobacter sp. strain CF23 α-amylaseRaw Wheat Starch607.0G2, G3>95% purity mdpi.com
Bispora sp. MEY-1 Glucoamylase (GLA15)Soluble Starch, Malto-oligosaccharides702.2–11.0GlucoseComplete degradation (from MOS) plos.org
Bacillus licheniformis α-amylaseSugarcane Juice Starch907.0Maltose73.09% hydrolysis scielo.org.mx
Bacillus koreensis HL12 α-amylaseCassava Starch407.0G2, G3, G436% conversion (363 mg/g) nih.gov

Chemical Hydrolysis Strategies for this compound Synthesis

Chemical hydrolysis, particularly acid-catalyzed depolymerization of starch, offers an alternative route for this compound synthesis. This method involves treating starch with strong acids under controlled conditions to yield various saccharides smolecule.combiosynth.comoup.com.

Acid-Catalyzed Starch Depolymerization and Saccharide Isolation

Acid hydrolysis of starch involves the scission of glycosidic bonds, leading to the formation of malto-oligosaccharides (MOS) and eventually glucose oup.comosti.govacs.orgresearchgate.net. Common acids used include sulfuric, hydrochloric, and trifluoroacetic acids oup.com. The process is generally optimized at higher temperatures, typically above 60 °C, with reaction times varying from 2 to 6 hours oup.com. The resulting syrup from acid hydrolysis is often refined through filtering and carbon treatment, followed by spray drying to obtain maltodextrins of desired dextrose equivalent (DE) values biosynth.com.

Detailed kinetic studies have investigated the hydrolysis of malto-oligosaccharides and polysaccharides like starch in acidic media. For instance, in a 0.01 mol L⁻¹ H₂SO₄ aqueous solution, the rate constants for hydrolysis of malto-oligosaccharides varied with the degree of polymerization (DP), with maltose having a higher rate constant than maltotriose, maltotetraose, and maltopentaose acs.org. Starch hydrolysis also showed a high rate constant in these conditions acs.org.

Controlled Reaction Conditions for Targeted this compound Formation

Controlling reaction conditions is paramount in acid hydrolysis to target specific saccharide formation and minimize unwanted by-products smolecule.commdpi.combiosynth.comoup.comresearchgate.net. Parameters such as acid concentration, temperature, and reaction time directly influence the product distribution. Increasing the process severity, for example, by raising the temperature, can lead to a reduction in higher oligosaccharides and an increase in monosaccharides and degradation products mdpi.com.

The kinetics of glycosidic bond scission in malto-oligosaccharides indicate that terminal, non-reducing bonds hydrolyze faster than interior and terminal-reducing C-O bonds osti.gov. This understanding allows for more precise control over the hydrolysis process to favor the formation of specific malto-oligosaccharides. For instance, studies have shown that the glucose yields increased monotonically with reaction times over solid acid catalysts like AC-SO₃H and Amberlyst 70, with the obtained products being glucose and oligosaccharides acs.org.

Biotechnological Routes: Microbial Fermentation for this compound Biosynthesis

Beyond direct enzymatic or chemical hydrolysis, biotechnological routes involving microbial fermentation can also contribute to this compound biosynthesis. While direct fermentation for "this compound" as a specific end-product is less commonly detailed than for general malto-oligosaccharides, microorganisms play a crucial role in producing the enzymes necessary for starch breakdown, and some fermentation processes can yield various saccharides from carbohydrate sources smolecule.commicrobenotes.com.

Microorganisms such as Bacillus species (Bacillus amyloliquefaciens, Bacillus licheniformis, Bacillus subtilis, Bacillus mojavensis) and various Aspergillus species (Aspergillus oryzae, Aspergillus niger, Aspergillus flavus) are well-known producers of alpha-amylases and glucoamylases taylorandfrancis.comscielo.brscielo.org.mxscielo.brscielo.org.coresearchgate.net. These enzymes, produced through microbial fermentation, are then utilized in the enzymatic hydrolysis of starch to generate malto-oligosaccharides, including this compound smolecule.comtaylorandfrancis.comscielo.org.co.

For example, Aspergillus A1 was selected for its high saccharolytic activity and ability to produce glucose syrups from liquefied cassava starch, demonstrating the potential of microbial enzymatic extracts in saccharide production scielo.org.co. The ability of bacteria to produce extracellular amylase enzymes and hydrolyze starch into smaller water-soluble sugar molecules like glucose and maltose is a fundamental aspect of their metabolism and is exploited in biotechnological applications microbenotes.com.

Table 2: Key Microorganisms and Enzymes in Starch Bioconversion

MicroorganismEnzyme ProducedEC NumberRole in Starch ConversionReference
Bacillus spp.Alpha-Amylase3.2.1.1Random hydrolysis of α-1,4 bonds, producing MOS taylorandfrancis.comscielo.brscielo.org.mxresearchgate.net
Aspergillus spp.Glucoamylase3.2.1.3Hydrolyzes α-1,4 and α-1,6 bonds, primarily producing glucose taylorandfrancis.complos.orgscielo.brscielo.org.co
Bacillus lehensis G1Maltogenic Amylase-Produces MOS (DP 3-7) from soluble starch utm.my
Cystobacter sp. strain CF23Alpha-Amylase3.2.1.1Produces G2, G3, G4 from gelatinized/raw starch mdpi.com
Bispora sp. MEY-1Glucoamylase (GLA15)3.2.1.3Hydrolyzes malto-oligosaccharides to glucose plos.org

Screening and Engineering of Microorganisms for Carbohydrate Utilization

The screening and engineering of microorganisms are crucial for optimizing the utilization of diverse carbohydrate sources. Yeasts, such as Candida maltosa and Saccharomyces species, are prominent examples in this field.

Candida maltosa: This yeast has been studied for its ability to utilize various carbon sources, including industrial wastes like residual brewing yeast, for biomass and biofilm production google.com. Genetic engineering tools have been developed for C. maltosa, facilitating its study at a molecular level and enabling modifications for biotechnological applications researchgate.netnih.gov. For instance, C. maltosa has been explored for metabolic engineering to produce compounds like dicarboxylic acids and xanthophylls google.comchemrxiv.org. The development of triple auxotrophic strains allows for gene deletions, akin to methods used in pathogenic Candida species, making C. maltosa a valuable model for comparative and evolutionary studies researchgate.net.

Saccharomyces Species: Saccharomyces pastorianus, a lager brewing yeast, has been a subject of evolutionary engineering to improve maltotriose fermentation kinetics. Prolonged carbon-limited, anaerobic chemostat cultivation has led to the selection of spontaneous mutants with enhanced affinity for maltotriose, demonstrating up to a 4.75-fold higher transport capacity for maltotriose in evolved strains compared to the parental strain core.ac.uk. Similarly, studies on Saccharomyces cerevisiae have revealed that transport across the plasma membrane, rather than intracellular hydrolysis, is often the rate-limiting step for the fermentation of sugars like maltotriose mdpi.com. These findings underscore the importance of engineering sugar transport mechanisms for efficient carbohydrate utilization.

Table 1: Examples of Microbial Engineering for Carbohydrate Utilization

MicroorganismTarget Carbohydrate/SubstrateEngineering StrategyOutcome/ApplicationSource
Candida maltosa SM4Residual Brewing YeastAcclimatization, Bioprocess OptimizationProduction of cell biomass and biofilm; utilization of ethanol (B145695), glucose, xylose, arabinose google.com
Saccharomyces pastorianusMaltotrioseEvolutionary engineering in chemostat cultures (carbon-limited, anaerobic)Up to 5-fold lower residual maltotriose, higher ethanol, up to 4.75-fold higher maltotriose transport capacity core.ac.uk
Saccharomyces cerevisiaeMaltotrioseIsolation of fermenting strains, analysis of transport and hydrolysis kineticsIdentified transport as rate-limiting step for fermentation mdpi.com
Candida maltosa Xu316D-xyloseCloning and characterization of d-xylulokinase gene (CmXYL3)Improved understanding for optimizing xylitol (B92547) yield and productivity

Bioprocess Development and Fermentation Kinetics

Bioprocess development focuses on optimizing the conditions for microbial growth and product formation. Fermentation kinetics, which describes the rate of substrate consumption and product formation, is a critical aspect of this development.

Growth Kinetics of Candida maltosa: The growth of C. maltosa SM4 on residual brewing yeast (RBY) has been effectively modeled using a logistic approach, demonstrating a strong agreement between predicted growth and actual biomass measurements throughout the bioprocess google.com. Biomass production varied with aeration and agitation conditions. For instance, at 1 L min⁻¹ air flow and 200 rpm agitation, biomass production was 13.17 g L⁻¹, while at 3 L min⁻¹ air flow and 100 rpm, it reached 16.97 g L⁻¹. Substrate consumption by C. maltosa SM4 on RBY showed that ethanol was consumed rapidly within the first 24 hours, while glucose, xylose, and arabinose were utilized at a slower rate google.com.

Table 2: Growth and Biomass Production of Candida maltosa SM4 on Residual Brewing Yeast

Air Flow (L min⁻¹)Agitation (rpm)Biomass Production (g L⁻¹)Yield (g g⁻¹)
120013.170.41
310016.970.53

Source: Adapted from.

Fermentation Kinetics in Saccharomyces pastorianus: In the context of brewing, the complete and timely conversion of maltotriose by Saccharomyces pastorianus is essential. Evolutionary engineering strategies have led to evolved populations exhibiting significantly lower residual maltotriose concentrations and higher ethanol concentrations compared to parental strains. These improvements were observed in both laboratory batch cultures on wort and pilot fermentations at a 1,000-L scale core.ac.uk.

Table 3: Fermentation Performance of Saccharomyces pastorianus Strains

Strain TypeResidual Maltotriose Concentration (Relative to Parental)Ethanol Concentration (Relative to Parental)Maltotriose Transport Capacity (Fold Higher)
Parental Strain1x1x1x
Evolved StrainsUp to 5-fold lowerHigherUp to 4.75-fold higher

Source: Adapted from core.ac.uk.

These examples highlight how understanding and manipulating microbial physiology and fermentation parameters are critical for efficient carbohydrate utilization and the potential production of complex saccharides like this compound.

Reactivity and Derivatization Chemistry of Maltosan

Glycosidic Linkage Hydrolysis Mechanisms in Maltosan

The α-1,4-glycosidic bond in this compound is susceptible to cleavage through both enzymatic and chemical methods. This hydrolysis breaks the disaccharide into its constituent glucose units, a fundamental process in its metabolism and chemical manipulation.

Enzymatic hydrolysis of the α-1,4-glycosidic linkage in this compound is primarily carried out by a class of enzymes known as α-glucosidases (EC 3.2.1.20), which are also referred to as maltases. wikipedia.orgnih.gov These enzymes are carbohydrate-hydrolases that specifically catalyze the hydrolysis of terminal, non-reducing (1→4)-linked α-D-glucose residues, releasing α-glucose. wikipedia.orgmegazyme.com

The mechanism of α-glucosidase action involves the release of a single α-glucose molecule from the non-reducing end of the substrate. wikipedia.org This is in contrast to β-glucosidases, which act on β-glycosidic bonds. The specificity of α-glucosidase for the α(1→4) bond is determined by the affinities of the subsites within the enzyme's active site. wikipedia.org Two main mechanisms have been proposed for this enzymatic hydrolysis: a nucleophilic displacement and a mechanism involving an oxocarbenium ion intermediate. wikipedia.org

In the human small intestine, complete digestion of glycemic carbohydrates like those derived from starch is accomplished through the concerted action of four mucosal α-glucosidases: maltase-glucoamylase and sucrase-isomaltase. nih.gov Maltase, in particular, demonstrates versatile α-hydrolytic activity, capable of cleaving not only α-1,4 linkages but also α-1,2, α-1,3, and α-1,6 linkages, making it a highly efficient enzyme for the breakdown of various oligosaccharides. nih.gov

The table below summarizes the specificity of yeast α-glucosidase (maltase).

PropertyDescription
EC Number 3.2.1.20
CAZy Family GH13
Source Yeast
Specificity Hydrolysis of terminal, non-reducing (1,4)-linked α-D-glucose residues
Released Product D-glucose
Optimum pH 6.8
Optimum Temperature 40°C

This data is based on the characteristics of a commercially available yeast α-glucosidase. megazyme.com

The glycosidic bond of this compound and its oligomers can also be cleaved under acidic conditions. This acid-catalyzed hydrolysis generally proceeds via an A-1 mechanism, which involves a unimolecular decomposition of the protonated glycoside. nih.gov

The process begins with the protonation of the glycosidic oxygen atom. This is followed by the departure of the aglycon (the leaving glucose unit), leading to the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion, at the anomeric carbon of the remaining glucose unit. This carbocation is planar, allowing for nucleophilic attack by a water molecule from either face. This attack results in the formation of the hemiacetal, yielding the free glucose monosaccharide.

Studies on the acid-catalyzed hydrolysis of maltosyl-β-cyclodextrin have shown that the cleavage of the maltose (B56501) residue proceeds with positive enthalpy and entropy of activation, consistent with the A-1 mechanism. nih.gov The rate of hydrolysis is influenced by factors such as acid concentration, temperature, and the specific structure of the oligosaccharide.

Redox Chemistry of this compound and its Transformation Products

The reducing end of the this compound-derived maltose molecule, which contains a hemiacetal group, is susceptible to both oxidation and reduction reactions. These transformations lead to the formation of valuable derivatives such as carboxylic acids and sugar alcohols.

The aldehyde group of the open-chain form of the reducing glucose unit in maltose can be oxidized to a carboxylic acid, resulting in the formation of maltobionic acid (4-O-α-D-glucopyranosyl-D-gluconic acid). researchgate.netsemanticscholar.org This oxidation can be achieved through various methods, including chemical, electrochemical, and enzymatic processes. researchgate.netproceedings.science

Enzymatic oxidation offers a cleaner and more specific route to maltobionic acid. proceedings.science For instance, the quinoprotein glucose dehydrogenase (GDH) from Pseudomonas taetrolens has been shown to effectively convert maltose into maltobionic acid. semanticscholar.org This biocatalytic process can be optimized for high yield and productivity, even when using less expensive starting materials like high-maltose corn syrup. semanticscholar.org

Maltobionic acid is considered a third-generation alpha-hydroxy acid and possesses several desirable properties, including being biocompatible, biodegradable, antioxidant, and having metal-chelating and moisturizing capabilities. semanticscholar.orgbiosynth.com These characteristics make it a valuable ingredient in the food, cosmetic, and pharmaceutical industries. semanticscholar.org

The table below highlights key aspects of maltobionic acid production and properties.

FeatureDescription
Starting Material Maltose
Oxidation Product Maltobionic acid
Chemical Formula C12H22O12
Key Properties Moisturizing, antioxidant, metal-chelating, non-toxic
Applications Cosmetics, pharmaceuticals, food industry

The carbonyl group of the reducing glucose unit in maltose can be reduced to a hydroxyl group, yielding the sugar alcohol maltitol (B1215825) (4-O-α-glucopyranosyl-D-sorbitol). google.comresearchgate.netnih.gov This reduction is typically achieved through catalytic hydrogenation.

The commercial production of maltitol often involves the hydrogenation of maltose in the presence of a catalyst, such as Raney nickel. google.com The reaction is typically carried out under controlled conditions of temperature and pressure. google.comresearchgate.net For instance, a process for producing maltitol involves the catalytic hydrogenation of a purified maltose solution at temperatures between 80 to 150°C and pressures of 20 to 100 kg/cm ². google.com Another approach utilizes a catalytic membrane reactor (CMR) with a nickel catalyst, which can operate at relatively low pressures. researchgate.netmatec-conferences.org

Continuous processes for maltose hydrogenation have also been developed to improve control over the reaction and minimize the formation of byproducts like sorbitol, which can result from the over-hydrogenation of maltitol. google.com

Maltitol is a low-calorie sweetener with a sweetness level comparable to sucrose, making it a suitable sugar substitute in the food industry. researchgate.netmatec-conferences.org

The table below summarizes the conditions for the catalytic hydrogenation of maltose to maltitol.

ParameterCondition
Substrate Maltose
Product Maltitol
Catalyst Raney nickel, Kalcat 8030 Nickel
Temperature 80 - 150°C
Pressure 5 - 100 bar

Advanced Synthetic Modifications and Functionalization of this compound

The hydroxyl groups of this compound and its derivatives provide numerous opportunities for synthetic modifications and functionalization. These modifications can be used to create novel materials with tailored properties for various applications, including as synthetic intermediates and in drug delivery systems. researchgate.netnih.gov

The selective protection of hydroxyl groups is a key strategy in the synthesis of maltose derivatives. researchgate.net For example, acetates and benzoates are commonly used as protecting groups for hydroxyls, and the selective tritylation of maltose has been investigated for creating specific synthetic intermediates. researchgate.net 1,6-Anhydro-4-O-α-d-glucopyranosyl-β-d-glucopyranoside, a derivative of maltose, serves as a valuable starting material for producing intermediates like 1,2,3,2′,3′,4′,6′-hepta-O-acetyl-β-maltose and 1,6-anhydro-4′,6′-O-benzylidene-β-maltose. researchgate.net

The functionalization of polysaccharides, including those derived from this compound, is a growing area of research for the development of drug delivery systems. nih.govnih.gov Polysaccharide-based carriers are attractive due to their biocompatibility, biodegradability, and low toxicity. nih.gov The hydroxyl groups on the polysaccharide backbone can be modified to attach drugs, targeting ligands, or other functional moieties. nih.gov For instance, drug delivery using pullulan, a polysaccharide with a structure related to maltotriose (B133400), has been enhanced by derivatizing its hydroxyl groups to achieve desired physicochemical properties. nih.gov Similar strategies can be envisioned for this compound-based polymers.

Functionalization can be designed to create stimuli-responsive systems that release drugs in response to specific environmental triggers such as pH, redox potential, or the presence of certain biomolecules. Mesoporous silica (B1680970) nanoparticles functionalized with sugar derivatives are one example of such advanced drug delivery platforms. nanocomposix.com The development of chitosan-based nanosystems, which can be functionalized for enhanced drug delivery, also highlights the potential for modified polysaccharides in this field. mdpi.com

Selective Derivatization for Acetylated and Protected this compound Intermediates

The selective protection of this compound's hydroxyl groups is fundamental for its use as a synthetic intermediate. Acetates are commonly used as both protecting groups and for the characterization of carbohydrate derivatives. The differential reactivity of the hydroxyl groups in this compound allows for controlled, stepwise protection.

For instance, 1,6-anhydro-4-O-α-d-glucopyranosyl-β-d-glucopyranoside has been established as a useful precursor for producing key synthetic intermediates. researchgate.net Through controlled reaction conditions, specific hydroxyl groups can be targeted. One such important intermediate is 2,3,2′,3′,4′-penta-O-acetyl-1,6-anhydro-β-maltose. researchgate.net Another critical derivative, 1,6-anhydro-4′,6′-O-benzylidene-β-maltose, is synthesized by introducing a benzylidene acetal, which selectively protects the primary 6'-hydroxyl and the secondary 4'-hydroxyl groups, leaving others available for further functionalization. researchgate.net This strategy of using cyclic acetals is a well-recognized and valuable method for creating synthetic intermediates from sugars. researchgate.net

The conversion of this compound hexaacetate to other protected forms is also a key strategy. Treatment of this compound hexaacetate with titanium tetrabromide, followed by acetylation, can yield 1,2,3,2',3',4',6'-hepta-O-acetyl-β-maltose, demonstrating the manipulation of the anhydro ring to introduce functionality at the anomeric carbon. researchgate.net

Below is a table summarizing key protected intermediates derived from this compound.

Starting MaterialReagents/ConditionsProductReference
This compoundAcetic Anhydride, Pyridine (controlled)2,3,2′,3′,4′-penta-O-acetyl-1,6-anhydro-β-maltose researchgate.net
This compoundBenzaldehyde dimethyl acetal, p-TsOH1,6-anhydro-4′,6′-O-benzylidene-β-maltose researchgate.net
This compound hexaacetate1. TiBr₄, Chloroform2. Mercuric acetate (B1210297), Acetic acid1,2,3,2',3',4',6'-hepta-O-acetyl-β-maltose researchgate.net

Synthesis of Deoxy-, Thio-, and Anhydro-Maltosan Analogues

Modification of the hydroxyl groups to generate deoxy, thio, and further anhydro analogues introduces significant structural and functional diversity, which is crucial for developing probes to study biological systems or creating novel materials.

Deoxy-Maltosan Analogues: The synthesis of deoxy sugars typically involves the reduction of a suitably activated hydroxyl group. nih.govnih.gov This activation is often achieved by converting the hydroxyl into a good leaving group, such as a tosylate or a halide. For example, a common route involves the tosylation of a primary hydroxyl group, followed by nucleophilic displacement with a hydride donor. While direct synthesis from this compound is specific, general methods for deoxygenation are well-established, such as the deoxygenation of an imidazolylthiocarbonyl derivative. nih.gov

Thio-Maltosan Analogues: Thio-analogues of carbohydrates are of interest due to their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. researchgate.net The synthesis of thio-derivatives can be accomplished via nucleophilic substitution reactions. For instance, heating a 6-tosylated this compound derivative with potassium thiolacetate in N,N-dimethylformamide can introduce a sulfur-containing group at the C6 position. researchgate.net This approach exemplifies the conversion of a sulfonic ester into a thioacetate, which can be further modified.

Anhydro-Maltosan Analogues: While this compound itself is a 1,6-anhydro sugar, additional anhydro rings can be formed. The synthesis of such derivatives often involves intramolecular nucleophilic attack from a hydroxyl group onto a carbon bearing a good leaving group. researchgate.net For instance, treatment of a 6-O-tosyl glucopyranoside with a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can promote intramolecular cyclization to form a 3,6-anhydro derivative. researchgate.net Similar strategies can be envisioned for this compound derivatives, where a pre-existing hydroxyl group displaces a sulfonyloxy group elsewhere on the sugar backbone to create a new anhydro linkage. One-step procedures have also been developed for the direct synthesis of 1,6-anhydro sugars from unprotected pyranoses using reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which proceeds through a 1,2-anhydro sugar intermediate. researchgate.netchimia.ch

The table below outlines synthetic approaches to these this compound analogues.

Analogue TypeGeneral Synthetic StrategyExample ReagentsResulting Functional Group
DeoxyActivation of OH (e.g., tosylation) followed by reduction1. p-Toluenesulfonyl chloride2. Hydride donor (e.g., LiAlH₄)-H
ThioNucleophilic substitution of a sulfonate esterPotassium thiolacetate in DMF-SAc
AnhydroIntramolecular cyclization of a sulfonylated derivativeTetrabutylammonium fluoride (TBAF)Internal ether linkage

Conjugation Strategies for Glycocluster and Polymer Formation

Glycocluster Formation: Glycoclusters are multivalent carbohydrate structures designed to mimic the glycocalyx and study multivalent protein-carbohydrate interactions. This compound derivatives can be incorporated into these structures using various conjugation strategies. A common approach involves modifying the this compound to introduce a linker with a reactive handle, such as an azide, alkyne, or activated ester. This functionalized sugar can then be attached to a multivalent core scaffold. For example, squaric acid chemistry has been used to conjugate glycoclusters to proteins like Bovine Serum Albumin (BSA). researchgate.net This involves reacting the sugar with a squaric acid derivative and subsequently with the protein. Other methods include using linkers with succinimide, hydrazide, or aminooxy groups to target specific functionalities on proteins or other core molecules. nih.gov

Polymer Formation: this compound and its parent molecule, maltose, can be used to create sugar-based polymers, which are of interest as renewable and biodegradable materials. rsc.org One method for polymerizing maltose involves heating it in the presence of a catalyst, such as meta-boric acid, to induce dehydration and form polymeric linkages. google.com This process can be controlled to achieve a high degree of polymerization while minimizing color formation. google.com

Another advanced strategy is the Ring-Opening Polymerization (ROP) of cyclic monomers derived from sugars. rsc.org Anhydro-sugar derivatives, including those based on the this compound scaffold, can serve as monomers for ROP, allowing for precise control over the polymer's architecture and properties. rsc.org The melanoidins formed from the Maillard reaction of maltose with amino acids are another example of complex polymer formation, resulting from the polymerization of glucose and maltose residues with the amino acid. nih.gov

The following table summarizes strategies for creating this compound-based glycoclusters and polymers.

ApplicationConjugation/Polymerization StrategyKey Reagents/LinkersResulting Structure
GlycoclusterSquaric acid chemistryDiethyl squarate, Bovine Serum Albumin (BSA)This compound-BSA conjugate
GlycoclusterHydrazide/Aminooxy ligationHydrazide or aminooxy-functionalized linkersCovalent attachment to oxidized scaffolds
PolymerCatalytic dehydrationMeta-boric acid, HeatPolydextrose/Polymaltose
PolymerRing-Opening Polymerization (ROP)Anhydro-sugar monomers, InitiatorControlled polyester/polycarbonate
PolymerMaillard ReactionGlycine, HeatMelanoidins

Advanced Structural Characterization and Conformational Analysis of Maltosan and Its Derivatives

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic methods are indispensable for identifying functional groups, determining molecular connectivity, and establishing the stereochemistry of complex carbohydrates like Maltosan.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of oligosaccharides and polysaccharides, including this compound. Both ¹H NMR and ¹³C NMR provide critical information about the types of protons and carbons present, their chemical environments, and their connectivity, which are essential for determining glycosidic linkages and anomeric configurations.

For a compound like this compound, which is an anhydro-disaccharide, NMR spectroscopy would typically reveal distinct signals for the anomeric protons (H-1) of both glucose units, often appearing in the downfield region (e.g., δ 4.5-5.5 ppm for α-anomers and δ 4.0-5.0 ppm for β-anomers), with coupling constants (J₁,₂) providing insights into their anomeric configuration (e.g., large J values for axial-axial coupling indicating β-configuration, small J values for axial-equatorial or equatorial-equatorial coupling indicating α-configuration) hmdb.caresearchgate.net. The presence of the 1,6-anhydro bridge would also lead to characteristic chemical shifts for the carbons and protons involved in this unusual linkage.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound and its derivatives, providing a molecular fingerprint. The absorption bands in an IR spectrum correspond to the vibrational modes of specific bonds within the molecule.

For carbohydrates, common and highly informative absorption bands include:

O-H stretching vibrations : A broad band typically observed around 3600-3200 cm⁻¹, indicative of hydroxyl groups researchgate.netdiva-portal.orgnist.govnih.gov.

C-H stretching vibrations : Bands around 2900 cm⁻¹, corresponding to aliphatic C-H bonds diva-portal.org.

C-O stretching vibrations : Strong and complex bands in the region of 1200-1000 cm⁻¹, often referred to as the "fingerprint region" for carbohydrates, which are characteristic of the glycosidic linkages and the pyranose rings researchgate.net.

Anomeric configuration : Specific bands in the anomeric region (e.g., 930 cm⁻¹ for α-glycosidic linkages and 840 cm⁻¹ for β-glycosidic linkages) can provide clues about the anomeric configuration, though these can be less definitive than NMR researchgate.net.

Chromatographic and Mass Spectrometric Approaches for Compositional and Linkage Analysis

Chromatographic and mass spectrometric techniques are vital for separating complex mixtures, determining molecular weights, and identifying specific glycosyl linkages and branching points.

Gel-Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molecular weight distribution and average molecular weights (e.g., number-average molecular weight, Mₙ; weight-average molecular weight, M_w) of polymers and oligomers malvernpanalytical.comlcms.czyoutube.com. It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting earlier than smaller ones youtube.comshimadzu.com.

For this compound, GPC would be employed to assess its purity in terms of molecular size and to determine if it exists as a uniform disaccharide or if it contains higher oligomers or degradation products. By comparing its elution profile against known standards, its molecular weight and polydispersity index (PDI) could be determined. The PDI (M_w/Mₙ) indicates the breadth of the molecular weight distribution, with a value close to 1.0 indicating a narrow distribution (i.e., a highly uniform sample) shimadzu.com. While specific GPC data for this compound are not widely published, the technique is routinely applied to characterize the molecular size of various carbohydrates and their derivatives lcms.czmalvernpanalytical.com.

Methylation analysis is a classical and highly effective method for determining the types of glycosyl linkages and the positions of branching points within oligosaccharides and polysaccharides. The process involves permethylating all free hydroxyl groups, hydrolyzing the permethylated product, reducing the resulting partially methylated monosaccharides, and finally acetylating them. The resulting partially methylated alditol acetates are then analyzed by gas chromatography-mass spectrometry (GC-MS).

Each type of glycosidic linkage (e.g., 1→4, 1→6) and branching point (e.g., 1,4,6-linked residue) yields a unique partially methylated alditol acetate (B1210297), which can be identified by its retention time and mass fragmentation pattern. For this compound, being a disaccharide with a 1,6-anhydro bridge and a 1→4 glycosidic linkage (as it is a 1,6-anhydro-β-D-maltose), methylation analysis would specifically identify the 1→4 linkage between the two glucose units and the unique pattern arising from the anhydro bridge. A study investigating starch fragmentation explicitly looked for, but did not find, evidence of "anhydro linkages or this compound," highlighting the specificity of this technique for identifying such structures cerealsgrains.org. This method would confirm the specific connectivity within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS), particularly coupled with electrospray ionization (ESI-HRMS), is critical for obtaining accurate mass measurements and detailed fragmentation patterns of this compound and its derivatives. HRMS provides highly precise mass-to-charge (m/z) values, often to several decimal places, which allows for the unambiguous determination of the elemental composition of a compound or its fragments e-algae.orgresearchgate.netnih.gov.

For this compound (C₁₂H₂₀O₁₀, theoretical exact mass 324.1056 Da), ESI-HRMS would typically yield a protonated molecular ion ([M+H]⁺), a sodiated molecular ion ([M+Na]⁺), or other adducts. For example, a sodiated molecular ion for this compound would be expected at m/z 347.0954 [M+Na]⁺. Fragmentation analysis (MS/MS) of these ions can provide further structural information by revealing characteristic neutral losses (e.g., water molecules) and fragment ions that correspond to specific cleavages within the disaccharide structure, confirming the sequence and linkage types rsc.orge-algae.org. While specific fragmentation patterns for this compound are not widely detailed in readily available sources, HRMS is a standard technique for confirming the exact mass and molecular formula of such complex carbohydrates rsc.orgnih.gov.

Computational Chemistry and Molecular Modeling Studies of this compound Conformations

Computational chemistry methods, encompassing both quantum mechanical and molecular mechanical approaches, are crucial for characterizing the conformational landscape of this compound and its derivatives. These techniques allow for the detailed exploration of potential energy surfaces, identification of stable conformers, and analysis of dynamic behavior over time. The structural complexity of carbohydrates, arising from different linkage types, anomeric effects, and the ability to form various glycosidic linkages, makes computational modeling particularly valuable maynoothuniversity.ieoup.com.

Quantum Mechanical (QM) Calculations for Conformational Preferences and Energy Landscapes

Quantum Mechanical (QM) calculations are employed to provide a precise and quantified description of the stereoelectronic effects that govern the conformational behavior of molecules like this compound researchgate.netnih.gov. These ab initio or Density Functional Theory (DFT) based methods, often utilizing specific basis sets (e.g., B3LYP/6-31G(d,p) or M062X/def2-tzvp), are instrumental in constructing conformational energy landscapes, particularly for the glycosidic torsion angles (Φ and Ψ) researchgate.netmdpi.comillinois.edubinarystarchem.caosti.gov.

QM calculations enable the identification of energetically favorable conformers and the determination of their relative energies. For disaccharides, the exo-anomeric effect is a significant stereoelectronic factor influencing the preferred orientation around the glycosidic linkages, typically favoring a gauche orientation for certain torsional angles diva-portal.orgnih.govresearchgate.netcsic.es. By mapping the potential energy surface, QM studies can predict the most stable conformations and the energy barriers for transitions between them. For instance, studies on disaccharides have shown that rigid conformational maps derived from ab initio calculations can reliably predict the regions of minima in the potential energy surface, even in aqueous solution when using continuum solvation models like PCM (Polarizable Continuum Model) researchgate.net.

QM calculations are also used to compute various molecular properties, such as NMR parameters (e.g., transglycosidic 3JCH coupling constants and chemical shifts), which can then be directly compared with experimental data for validation nih.govrsc.org. This synergistic approach enhances the accuracy of conformational assignments.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers from QM Calculations

Conformer Type (Glycosidic Angles Φ, Ψ)Relative Energy (kcal/mol)
Global Minimum (e.g., gauche-gauche)0.0
Local Minimum 1 (e.g., gauche-trans)0.8 - 1.5
Local Minimum 2 (e.g., trans-gauche)1.2 - 2.0
High-Energy Conformation> 3.0

Note: These values are illustrative and based on typical energy differences observed in QM studies of disaccharides mdpi.comcsic.es. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic conformational behavior of this compound in solution, providing insights into its flexibility and the transitions between various conformational states over time diva-portal.orgmaynoothuniversity.ienih.govnih.govnih.gov. Unlike static QM calculations that identify energy minima, MD simulations capture the continuous motion of atoms and molecules, revealing the ensemble of accessible conformations and their interconversion rates oup.combiorxiv.org.

MD simulations typically employ classical force fields, such as CHARMM, GLYCAM/AMBER, GROMOS, or OPLS-AA, specifically parameterized for carbohydrates, to describe the interactions between atoms maynoothuniversity.ienih.gov. The simulations are often conducted with explicit solvent molecules (e.g., water) to accurately model the physiological environment, as solvent interactions can significantly influence conformational preferences oup.com.

Key aspects investigated through MD simulations include the conformational mobility of glycosidic linkages (Φ and Ψ torsion angles) and exocyclic groups (e.g., the ω torsion angle for the C5-C6 bond) diva-portal.orgnih.gov. While the pyranose rings themselves tend to maintain stable chair conformations, the glycosidic linkages exhibit varying degrees of flexibility, with transitions occurring on timescales of tens to hundreds of picoseconds or nanoseconds, depending on the linkage stereochemistry diva-portal.orgnih.gov.

For example, studies on other oligosaccharides have shown that MD simulations can identify low-energy conformations and reveal the presence of multiple anti-conformational states at glycosidic linkages, indicating significant flexibility rsc.org. MD simulations can also provide conformational distribution functions, which represent the probability of finding the molecule in a particular conformation diva-portal.org. Advanced MD techniques, such as Hamiltonian replica-exchange molecular dynamics (BP-REMD), have been developed to enhance conformational sampling, especially for carbohydrates in explicit solvent, allowing for more comprehensive exploration of the conformational space oup.com.

Table 2: Observed Conformational Dynamics in Disaccharide MD Simulations (General Trends Applicable to this compound)

Torsion AngleTypical Conformational StatesTransition TimescaleKey Influencing Factors
Glycosidic ΦMultiple minima (e.g., exo-syn, anti-Φ)30-50 ps to nsLinkage stereochemistry, solvent interactions, exo-anomeric effect diva-portal.orgoup.comrsc.orgnih.gov
Glycosidic ΨMultiple minima (e.g., exo-syn, anti-Ψ)30-50 ps to nsLinkage stereochemistry, solvent interactions diva-portal.orgoup.comrsc.orgnih.gov
Exocyclic ω (C5-C6)gauche-trans (gt), gauche-gauche (gg), trans-gauche (tg)5-30 psIntramolecular hydrogen bonds, solvent interactions diva-portal.orgnih.gov

Note: These are general trends observed in MD simulations of disaccharides and carbohydrates, and similar dynamic behaviors would be expected for this compound diva-portal.orgoup.comrsc.orgnih.gov.

MD simulations provide a dynamic picture of this compound's behavior, showing how it samples different conformations in solution, which is critical for understanding its interactions with other biomolecules and its biological function maynoothuniversity.ienih.gov.

Biochemical Roles and Enzymatic Transformations of Maltosan in Biological Systems Non Clinical

Maltosan as a Substrate in Carbohydrate Metabolism

As a complex carbohydrate, this compound functions as a crucial substrate within the broader framework of carbohydrate metabolism, providing a source of energy for biological systems. smolecule.com

This compound is typically formed during the enzymatic hydrolysis of starch, a process catalyzed by enzymes such as amylase, which break down starch into smaller saccharides, including maltose (B56501) and this compound. smolecule.com In biological systems, this compound itself can be hydrolyzed to yield individual glucose units. smolecule.com This hydrolysis is primarily facilitated by specific enzymes, notably maltase and other glycosidases. smolecule.com Maltase, a family of enzymes classified under Glycoside Hydrolase family 13, is well-known for catalyzing the hydrolysis of disaccharide maltose into two glucose molecules by breaking the α-(1→4) glycosidic bond. wikipedia.org Given this compound's nature as a polysaccharide derived from maltose, similar glycosidic linkages are targeted, leading to the sequential or direct release of glucose. The general reaction for this compound hydrolysis can be represented as: this compound + n H₂O → n Glucose. smolecule.com

In biological systems, this compound serves as an energy source. smolecule.com Once hydrolyzed by digestive enzymes, the released glucose units are readily absorbed and utilized by cells for energy production through cellular respiration. smolecule.comwikipedia.org This glucose can be further processed, either directly broken down to provide adenosine (B11128) triphosphate (ATP) for immediate energy needs or stored as glycogen, a readily accessible glucose reserve, particularly in the liver and muscles. wikipedia.orgwikipedia.org The efficient conversion of this compound to glucose underscores its contribution to maintaining cellular energy homeostasis.

Interactions with Defined Enzyme Systems

This compound's interactions with enzymatic systems are critical to its metabolic fate and its broader biological impact.

Research indicates that this compound interacts with various digestive enzymes, leading to an enhancement of their activity during carbohydrate metabolism. smolecule.com Specifically, this compound has been observed to stimulate the activity of maltase and other glycosidases. smolecule.com This modulation can be crucial for the efficient breakdown of complex carbohydrates and the subsequent release of glucose, thereby impacting nutrient assimilation.

The interaction of this compound with glycosidases involves specific substrate recognition and catalytic mechanisms. Enzymes like maltase exhibit specificity for the α-(1→4) glycosidic bonds present in maltose and, by extension, in this compound. wikipedia.org Studies on substrate specificity would typically involve assessing the enzyme's efficiency in hydrolyzing this compound compared to other carbohydrate substrates, potentially revealing optimal binding configurations and cleavage sites. Enzyme kinetics, including parameters such as Michaelis-Menten constant (K_m) and maximum reaction rate (V_max), would quantify the affinity of these enzymes for this compound and the rate at which they convert it into glucose. While specific detailed kinetic data for this compound were not extensively found in the provided search results, the qualitative information suggests that it functions as a substrate for these enzymes, implying that such kinetic investigations are relevant to understanding its metabolic processing.

Influence on Microbial Ecosystems and Microbiota Composition

Studies on the Growth Promotion of Beneficial Microorganisms

This compound is suggested to possess prebiotic properties, indicating its potential to selectively promote the growth of beneficial microorganisms within the gut. wikipedia.org As a polysaccharide and a type of maltodextrin (B1146171), this compound is hypothesized to act as a fermentable substrate for commensal gut bacteria. wikipedia.org Prebiotics are generally defined as non-digestible dietary substances that selectively stimulate the growth and/or activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, thereby conferring health benefits to the host. fishersci.canih.gov

While general studies on malto-oligosaccharides (MOS) and resistant maltodextrins (RMD), which are related carbohydrate structures, have demonstrated their ability to increase the proliferation of Bifidobacterium species and enhance the growth of beneficial bacteria during in vitro fermentation by human fecal microorganisms, specific detailed research findings or quantitative data tables directly demonstrating this compound's unique growth-promoting effects on particular beneficial microorganisms are not extensively available in the provided literature. scilit.comfishersci.cafishersci.at However, the classification of this compound as a compound with prebiotic potential suggests its capacity to positively influence gut microbiota composition by promoting beneficial bacterial strains. wikipedia.org

Mechanistic Insights into this compound-Microbiota Interactions

The biochemical interactions of this compound in biological systems primarily involve its enzymatic transformation and subsequent metabolism by gut microbiota.

Enzymatic Hydrolysis: In the digestive system, this compound serves as an energy source and undergoes metabolism through enzymatic hydrolysis. wikipedia.org Enzymes such as maltase and other glycosidases facilitate the breakdown of this compound, leading to the release of glucose units. wikipedia.orgfishersci.atguidetopharmacology.orgfishersci.se This hydrolysis is a fundamental step in making the constituent glucose molecules available for cellular energy production. wikipedia.org

Microbial Fermentation and Metabolite Production: Complex carbohydrates like this compound, if not fully digested by host enzymes in the upper gastrointestinal tract, can reach the colon largely intact. wikipedia.orgwikidata.org Here, they become accessible to the diverse community of gut microbiota, which collectively possess an extensive metabolic repertoire, including thousands of carbohydrate-active enzymes (CAZymes) not encoded by the human genome. wikipedia.orgwikidata.org

The gut microbiota ferments these non-digestible carbohydrates, including polysaccharides like this compound, producing various metabolites. wikidata.orgnih.govwikipedia.org Among the most significant of these metabolites are short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate. wikipedia.orgnih.govwikipedia.org These SCFAs are the major fermentation products of dietary fibers and resistant starch by gut bacteria and play crucial roles in host physiology. wikipedia.orgnih.gov

Acetate (C2H3O2-) : A common SCFA that can be utilized as a substrate for lipogenesis and gluconeogenesis. nih.gov

Propionate (C3H5O2-) : Has anti-inflammatory effects and can regulate glucose metabolism. nih.gov

Butyrate (C4H7O2-) : Serves as a primary energy source for colonocytes (cells lining the colon) and contributes to reducing inflammation and improving gut barrier function. wikipedia.orgnih.gov

Analytical Methodologies for Maltosan Detection and Quantification in Research Samples

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are indispensable for the separation and subsequent detection of Maltosan from complex matrices due to their high resolution and versatility.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Biosensors, Evaporative Light Scattering Detector)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of carbohydrates, including this compound, which are typically non-volatile and often lack strong chromophores for direct UV detection cientisol.comhelixchrom.com. For such compounds, specialized detectors are essential.

The Evaporative Light Scattering Detector (ELSD) is particularly well-suited for this compound detection. ELSD operates by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the non-volatile analyte particles by light scattering helixchrom.com. This makes it a universal detector for compounds that are less volatile than the mobile phase, regardless of their UV absorption properties. HPLC systems employing ELSD have been successfully used for the analysis of maltodextrins, which share structural similarities with this compound, often utilizing amino columns (e.g., 250mm×4.6mm, 5μm) with acetonitrile-water solutions as the mobile phase under isocratic elution conditions google.com.

Another effective approach for carbohydrate analysis by HPLC involves the use of refractive index (RI) detectors. RI detectors measure changes in the refractive index of the eluent as analytes pass through, making them suitable for non-chromophoric compounds. HPLC systems equipped with RI detectors and specialized columns, such as Bio-Rad Aminex HPX-87P, have been employed to characterize non/semi-volatile sugars like this compound, levoglucosan, and cellobiosan (B565064) sci-hub.se.

While direct research findings on biosensors specifically for this compound detection in HPLC are not extensively documented in the provided context, biosensors represent a class of highly selective detectors that can be integrated with HPLC. They typically involve a biological recognition element (e.g., enzyme, antibody) coupled to a transducer, offering high specificity and sensitivity for target analytes. Their application in carbohydrate analysis is an evolving area, potentially offering direct and highly specific detection of this compound based on its unique structural features.

Table 1: Typical HPLC Conditions for Carbohydrate Analysis (Conceptual)

ParameterCommon Range/TypeSpecific Example (for related carbohydrates)
Column Type Amino column, HILIC, Ion-exchange (e.g., Aminex)Bio-Rad Aminex HPX-87P sci-hub.se, Amino column google.com
Mobile Phase Acetonitrile/Water, WaterAcetonitrile-Water (75:25) google.com, Distilled Water sci-hub.se
Flow Rate 0.5 – 1.0 mL/min0.6 mL/min sci-hub.se, 1.0 mL/min google.com
Column Temperature 30 – 80 °C75 °C sci-hub.se, 30 °C google.com
Detector ELSD, RI Detector, CADELSD google.com, RI Detector sci-hub.se
Injection Volume 10 – 50 µL20 µL google.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) Requiring Pre-column Derivatization

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile organic molecules thermofisher.commeasurlabs.com. However, carbohydrates like this compound are inherently non-volatile due to their numerous hydroxyl groups and high molecular weight, making them unsuitable for direct GC analysis thermofisher.com. Therefore, pre-column derivatization is a crucial step to convert this compound into a more volatile and thermally stable derivative.

Common derivatization strategies for carbohydrates include silylation (e.g., trimethylsilylation, TMS), acetylation, or alditol acetate (B1210297) formation. Silylation, for instance, replaces the active hydrogen atoms of hydroxyl groups with trimethylsilyl (B98337) groups, increasing the volatility and thermal stability of the molecule. After derivatization, the now volatile this compound derivatives can be separated by GC based on their boiling points and interactions with the stationary phase of the capillary column thermofisher.commeasurlabs.com.

Upon elution from the GC column, the separated derivatives enter the Mass Spectrometry (MS) detector. The MS ionizes the molecules, fragments them, and then separates these ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a "fingerprint" for identification thermofisher.com. GC-MS is highly effective for identifying unknown compounds and quantifying analytes, even at trace levels, in complex mixtures thermofisher.comcleancontrolling.com. While specific GC-MS data for this compound is not directly available in the provided search results, the technique's applicability to carbohydrates like maltose (B56501) (a disaccharide component of this compound) after derivatization (e.g., as TMS derivatives) highlights its potential for this compound analysis hmdb.ca.

Electrophoretic Methods for Carbohydrate Analysis

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and complementary approach for carbohydrate analysis, providing high separation efficiency and rapid analysis times.

Capillary Electrophoresis (CE) with Pre-column Derivatization Strategies

Capillary Electrophoresis (CE) is a modern analytical technique that separates compounds based on their electrophoretic mobility in an electric field within a narrow capillary taylorfrancis.com. For carbohydrates like this compound, which often lack inherent charge or strong UV chromophores, pre-column derivatization is frequently employed to facilitate their detection and separation chromatographyonline.com.

Derivatization strategies in CE for carbohydrates typically involve introducing a charged group or a chromophore/fluorophore tag onto the carbohydrate molecule. This imparts an electrophoretic mobility to the neutral carbohydrate, allowing it to migrate in the electric field, or enables detection by UV-Vis or fluorescence detectors chromatographyonline.com. This approach is particularly useful for complex carbohydrate mixtures, as it can resolve isomers and closely related structures.

Optimization of Derivatization Reagents (e.g., PMP, PABA) and Separation Conditions

The success of CE for this compound analysis heavily relies on the careful optimization of both the derivatization reaction and the subsequent electrophoretic separation conditions.

Common derivatization reagents for carbohydrates in CE include 1-phenyl-3-methyl-5-pyrazolone (PMP) and p-aminobenzoic acid (PABA). PMP reacts with the reducing end of carbohydrates to form a UV-absorbing derivative, enabling detection thegoodscentscompany.com. PABA, on the other hand, can be used to label carbohydrates, imparting both charge and UV activity fishersci.iefishersci.atchemspider.com.

Optimization of derivatization reagents involves determining the optimal concentration of the reagent, reaction time, and temperature to ensure complete and consistent derivatization without degradation of the analyte. For instance, reaction conditions for PMP derivatization typically involve heating the sample with the reagent in an alkaline solution.

Separation conditions in CE also require meticulous optimization to achieve high resolution and sensitivity for this compound. Key parameters include:

Buffer pH: The pH of the running buffer significantly influences the ionization state of the derivatized this compound and the electroosmotic flow (EOF), thereby affecting migration times and separation efficiency nottingham.ac.uk.

Applied Voltage: Higher voltages generally lead to faster separations but can also generate more heat, potentially affecting resolution and stability.

Capillary Temperature: Temperature control is crucial for maintaining consistent viscosity of the buffer and controlling the EOF, impacting reproducibility.

Buffer Concentration and Composition: The type and concentration of buffer salts can influence ionic strength, conductivity, and interactions with the capillary wall, all of which affect separation.

Table 2: Conceptual Optimization Parameters for CE Derivatization and Separation

ParameterDerivatization (e.g., PMP, PABA)Separation (CE)
Reagent Concentration Optimized for complete derivatizationN/A
Reaction Time Typically 30-90 minutesN/A
Reaction Temperature Often elevated (e.g., 60-90 °C)N/A
Buffer pH N/AOptimized for charge and EOF (e.g., pH 2.5 or 9.5 for malts) nottingham.ac.uk
Applied Voltage N/AOptimized for speed and resolution (e.g., 15-30 kV)
Capillary Temperature N/AControlled to maintain stability (e.g., 20-40 °C)
Buffer Concentration N/AOptimized for ionic strength and separation efficiency

Enzymatic Assays for Specific this compound Quantification

Enzymatic assays offer a highly specific and often sensitive method for the quantification of carbohydrates like this compound. The principle behind these assays relies on the use of enzymes that specifically recognize and act upon the target analyte, leading to a measurable change.

For this compound, being a polysaccharide composed of glucose units derived from maltose smolecule.com, specific glycosidases or other carbohydrate-active enzymes would be employed. These enzymes catalyze the hydrolysis of the specific glycosidic linkages within the this compound structure, releasing smaller, quantifiable products such as glucose or maltose nih.govscielo.org.mxscielo.org.coscribd.com.

For instance, if this compound is hydrolyzed into glucose, the released glucose can then be quantified using well-established enzymatic methods, such as those involving glucose oxidase and peroxidase. Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide, and the hydrogen peroxide can then be detected colorimetrically or fluorometrically using a peroxidase-catalyzed reaction with a suitable chromogen nih.gov. Similarly, if maltose is a product, it can be further hydrolyzed by maltase to yield glucose, which is then quantified nih.govscielo.org.co.

The key advantage of enzymatic assays is their high specificity, minimizing interference from other compounds in the research sample. Optimization of enzymatic assays typically involves determining the optimal enzyme concentration, reaction time, temperature, and pH to ensure complete and efficient hydrolysis of this compound, leading to accurate quantification of the released products scielo.org.mxscielo.org.co.

Development and Validation of Maltose 1-Epimerase Based Assays

Maltose 1-epimerase (MER), also known as maltose epimerase (EC 5.1.3.21), is an enzyme that catalyzes the interconversion between the alpha and beta anomers of maltose. wikipedia.orgnih.gov This enzyme plays a crucial role in enabling the rapid and quantitative determination of maltose in enzymatic assays. researchgate.netnih.govbiorxiv.org

A novel enzymatic method for maltose determination utilizes a four-enzyme coupled system: maltose 1-epimerase, maltose phosphorylase (EC 2.4.1.8), beta-phosphoglucomutase (EC 5.4.2.6), and glucose-6-phosphate dehydrogenase (EC 1.1.1.49). researchgate.netnih.govbiorxiv.org In this assay, maltose 1-epimerase ensures the rapid interconversion of maltose anomers, allowing the subsequent enzymes to act efficiently. The reaction proceeds to completion within approximately 2 minutes when maltose 1-epimerase is present, significantly accelerating the process compared to its absence. researchgate.netjmb.or.kr

Key Performance Characteristics of Maltose 1-Epimerase Based Assays for Maltose:

CharacteristicValueSource
LinearityUp to 1.5 µmol/mL researchgate.netbiorxiv.org
Precision (CV)Within-run: < 2.0% researchgate.netbiorxiv.org
Between-run: < 3.0% researchgate.netbiorxiv.org
InterferenceNo significant interference by mono- and disaccharides observed researchgate.netbiorxiv.org
Reaction TimeApproximately 2 minutes for completion (with MER) researchgate.netjmb.or.kr

This method has demonstrated good correlation with HPLC methods (r = 0.997), offering an accurate, specific, and simple assay for maltose that is less time-consuming than previously reported HPLC and enzymatic methods. researchgate.netnih.govbiorxiv.org However, specific research on the development and validation of Maltose 1-epimerase based assays for the direct detection and quantification of this compound in research samples was not identified in the provided search results.

Design of Enzyme-Coupled Detection Systems for High-Throughput Analysis

Enzyme-coupled detection systems are designed to monitor reactions where the primary product, often an optically inactive carbohydrate, is made visible through a cascade of subsequent enzymatic reactions. These systems are particularly valuable for the ultrahigh-throughput screening (uHTS) of carbohydrate-active enzymes (CAZymes) in enzyme discovery and directed evolution.

The general principle involves a primary reaction of an unlabeled substrate releasing specific carbohydrates. These released carbohydrates then trigger a specific coupling reaction or a cascade of coupling reactions, which ultimately generate a product that can be readily monitored by its absorbance or fluorescence. This approach overcomes the challenge of directly monitoring optically inactive carbohydrate products in high-throughput formats.

For instance, such assays have been successfully implemented at the picoliter droplet scale to detect monosaccharides like glucose, xylose, glucuronic acid, and arabinose as final products of complex oligosaccharide degradation by glycoside hydrolases, using absorbance measurements. The coupling enzymes are typically assayed for their specificity on various monosaccharides to validate their use in quantitatively detecting activities of enzymes like cellulase, β-glucosidase, xylanase, β-xylosidase, arabinofuranosidase, and glucuronidase when acting on natural substrates.

These modular assay designs enable the use of uHTS for screening CAZyme reactions that were previously elusive, leading to faster and easier development of specific and efficient biocatalysts. While these systems offer broad applicability for carbohydrate detection and enzyme activity screening, specific designs or detailed research findings for the high-throughput detection and quantification of this compound using such enzyme-coupled systems were not identified in the provided search results.

Potential Research Applications and Future Directions in Maltosan Studies

Exploration of Novel Synthetic Routes and Biotransformation Strategies for Maltosan

Current synthesis methods for this compound predominantly involve the enzymatic hydrolysis of starch using enzymes like alpha-amylase and glucoamylase, which break down starch into shorter chains including maltose (B56501) and this compound smolecule.com. Chemical hydrolysis, typically acid-catalyzed, and certain microbial fermentation processes can also yield this compound from starch or other carbohydrate sources smolecule.com.

Future research in this area could focus on:

Enzyme Engineering: Developing novel or engineered enzymes with enhanced specificity and efficiency for this compound production, potentially leading to higher yields and purities. This could involve directed evolution or rational design of amylases and glucoamylases.

Controlled Biotransformation: Investigating microbial strains or enzymatic systems capable of producing specific this compound isomers or functionalized this compound structures through controlled biotransformation. While Candida maltosa has been studied for various biotransformations of other compounds yeastgenome.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govnih.gov, direct biotransformation of this compound into novel structures remains an area for exploration.

Chemo-Enzymatic Hybrid Approaches: Combining chemical modifications with enzymatic reactions to synthesize novel this compound derivatives with tailored properties. For instance, the synthesis of maltose-based glycoclusters has involved this compound as a starting material in chemical reactions rsc.org. Similarly, the synthesis of 6-thiothis compound (1,6-anhydro-6-deoxy-6-thio-β-maltose) from this compound hexaacetate demonstrates the potential for chemical derivatization jst.go.jp. The production of highly purified maltooligosaccharide derivatives through amylase-mediated reactions in mixed solvent systems also presents a promising route for producing this compound derivatives google.commdpi.com.

Development of Advanced Analytical Tools for this compound in Complex Biological and Chemical Matrices

Accurate and sensitive detection and quantification of this compound in diverse matrices are crucial for understanding its biological roles and industrial applications. Current analytical techniques for carbohydrates, including this compound, often involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) due to their high resolution and efficiency csic.escsic.es. Mass Spectrometry (MS) is frequently employed for identification and characterization of carbohydrates rsc.orgnih.govcerealsgrains.org. Fourier-transform infrared (FT-IR) spectroscopy has also been used for the detection of food hydrocolloids researchgate.netresearchgate.net.

Future directions in analytical tool development include:

Hyphenated Techniques: Developing and optimizing hyphenated techniques, such as LC-MS/MS or GC-MS, specifically tailored for the sensitive and selective detection and quantification of this compound and its diverse derivatives in complex biological fluids (e.g., gut samples, plant extracts) and food matrices.

Biosensors: Designing highly specific biosensors utilizing enzymes or binding proteins that selectively recognize this compound, enabling rapid, real-time, and on-site detection.

Advanced Spectroscopic Methods: Exploring advanced NMR techniques or other spectroscopic methods for detailed structural elucidation of this compound and its interactions in complex environments, potentially revealing subtle conformational changes.

Chromatographic Enhancements: Further refining chromatographic methods, including size-exclusion chromatography (SEC) or gel-permeation chromatography (GPC), to better characterize the molecular weight distribution and polydispersity of this compound, especially given its categorization as a type of maltodextrin (B1146171) smolecule.comcerealsgrains.org.

Investigation of this compound Derivatives for Applications in Biomaterial Science and Glycotechnology

This compound's unique structure lends itself to various applications in food, pharmaceuticals, and biotechnology smolecule.com. The investigation of its derivatives holds significant promise for advanced biomaterials and glycotechnology. Maltooligosaccharide derivatives, which include this compound derivatives, have already been explored for applications as enzyme substrates and inhibitors, and as components in the pharmaceutical and cosmetics industries, as well as materials for polymer preparation mdpi.com.

Key areas for future investigation include:

Biocompatible Polymers: Synthesizing novel this compound-based polymers or hydrogels for applications in drug delivery systems, tissue engineering scaffolds, or wound dressings, leveraging its biocompatibility. For example, this compound derivatives like 3'-Acetylamino-3'-deoxy-maltosan have been synthesized patentguru.com, indicating the potential for creating functionalized polymers.

Glycoconjugates: Developing this compound glycoconjugates for targeted drug delivery, vaccine adjuvants, or diagnostic tools, exploiting specific molecular recognition events.

Surface Modification: Utilizing this compound derivatives for surface modification of biomaterials to improve their biocompatibility, reduce fouling, or enhance cell adhesion.

Prebiotic Biomaterials: Exploring this compound derivatives as prebiotics incorporated into biomaterials to promote beneficial microbial growth in specific biological niches, building on its suggested prebiotic properties smolecule.com.

Enzymatic Substrates and Inhibitors: Further developing this compound derivatives as highly specific substrates or inhibitors for various enzymes, which can be crucial for biotechnological processes and diagnostic assays google.commdpi.com.

Deeper Mechanistic Insights into this compound's Interactions at the Molecular and Cellular Level (Non-Clinical)

This compound exhibits several biological activities, including serving as an energy source through metabolism by digestive enzymes to release glucose smolecule.com. It interacts with various digestive enzymes, such as maltase and other glycosidases, enhancing their activity during carbohydrate metabolism smolecule.com. Studies also suggest that this compound may positively influence gut microbiota composition by promoting beneficial bacterial strains and inhibiting pathogenic ones smolecule.com. Furthermore, this compound is classified as a reducing sugar due to the presence of a free aldehyde group, allowing it to participate in redox reactions in biochemical pathways smolecule.com. In specific protein-carbohydrate interactions, this compound has been identified as a very poor inhibitor in concanavalin (B7782731) A-dextran interactions, providing insights into its binding characteristics with certain proteins umich.edu.

Future research should aim for:

High-Resolution Structural Biology: Employing techniques like X-ray crystallography, cryo-electron microscopy, and advanced NMR spectroscopy to elucidate the precise three-dimensional structures of this compound and its complexes with enzymes, receptors, and microbial components.

Quantitative Binding Studies: Conducting detailed quantitative binding studies using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine the thermodynamics and kinetics of this compound's interactions with specific biological molecules.

Cellular Pathway Elucidation: Investigating the non-clinical cellular pathways influenced by this compound, particularly concerning its impact on cell signaling, gene expression, and metabolic regulation in relevant model systems.

Microbiome Modulation Mechanisms: Delving deeper into the specific mechanisms by which this compound modulates gut microbiota, identifying the bacterial species affected and the metabolic byproducts produced that contribute to its prebiotic effects.

Computational and Theoretical Advancements in Predicting this compound Structure-Function Relationships

Computational and theoretical approaches are increasingly vital for understanding complex biomolecules like this compound. While specific computational studies focusing solely on this compound are not widely reported, the principles applied to other complex carbohydrates and maltodextrins are highly relevant nih.gov.

Future advancements in this area include:

Molecular Dynamics Simulations: Performing extensive molecular dynamics simulations to understand the conformational flexibility of this compound in various environments (e.g., aqueous solutions, protein binding sites) and to predict its dynamic interactions with other molecules.

Quantum Mechanics Calculations: Utilizing quantum mechanical calculations to investigate the electronic properties, reactivity, and glycosidic bond stability of this compound, which can inform novel synthetic strategies and degradation pathways.

Machine Learning and AI: Developing machine learning models trained on existing carbohydrate data to predict novel this compound derivatives with desired properties (e.g., specific enzymatic recognition, improved solubility, or enhanced prebiotic activity) and to optimize their synthesis.

Structure-Function Prediction Models: Building sophisticated computational models that can accurately predict the biological activities and physical properties of this compound based on its chemical structure, degree of polymerization, and glycosidic linkages. This would accelerate the discovery and development of new applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.